N-(2,5-dimethoxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide
Description
N-(2,5-Dimethoxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1-phenyl group at position 1 of the pyrazole ring, an isopropyl substituent at position 3, and a 2,5-dimethoxyphenyl moiety linked via a carboxamide group at position 5. The 2,5-dimethoxyphenyl group is notable for its electron-rich aromatic system, which may enhance binding to serotonin receptors or other targets, as seen in structurally related compounds .
Properties
Molecular Formula |
C21H23N3O3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C21H23N3O3/c1-14(2)17-13-19(24(23-17)15-8-6-5-7-9-15)21(25)22-18-12-16(26-3)10-11-20(18)27-4/h5-14H,1-4H3,(H,22,25) |
InChI Key |
ZOOPAMVVNNJWIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)NC2=C(C=CC(=C2)OC)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2,5-dimethoxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone, resulting in the formation of the pyrazole core.
Introduction of the phenyl and propan-2-yl groups: These groups can be introduced through Friedel-Crafts acylation reactions, using appropriate reagents and catalysts.
Attachment of the 2,5-dimethoxyphenyl moiety: This step involves the use of a suitable electrophile, such as a halogenated derivative of 2,5-dimethoxybenzene, in the presence of a base.
Formation of the carboxamide group: This can be achieved through the reaction of the intermediate compound with an appropriate amine, followed by acylation.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
N-(2,5-dimethoxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents such as sodium hydride and alkyl halides.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Medicinal Chemistry Applications
The compound belongs to the pyrazole class of compounds, which have been extensively studied for their pharmacological properties. Recent advancements indicate that pyrazole derivatives exhibit significant anti-inflammatory and anticancer activities.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
- In vitro studies have shown that certain pyrazole compounds can inhibit the proliferation of various cancer cell lines, including MCF7 (breast cancer) and A375 (melanoma). Specific derivatives have demonstrated IC50 values as low as 0.39 µM against HCT116 cell lines, indicating strong anticancer efficacy .
- Mechanisms of Action : The anticancer effects are often attributed to the inhibition of specific kinases involved in cancer progression. For example, some pyrazole derivatives have been reported to inhibit Aurora-A kinase and cyclin-dependent kinase-2 (CDK2), which are crucial for cell cycle regulation .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. They can modulate inflammatory pathways and reduce cytokine production, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Synthesis and Structural Insights
The synthesis of N-(2,5-dimethoxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide involves multi-step reactions that can include various reagents and conditions tailored to enhance yield and purity.
Synthetic Routes
Common synthetic strategies for pyrazole derivatives include:
- Condensation Reactions : Utilizing hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole ring.
- Functional Group Modifications : Post-synthesis modifications can introduce different substituents to enhance biological activity or selectivity towards specific targets .
Case Studies and Research Findings
Several case studies illustrate the applications of this compound:
Research Case Study: Anticancer Activity
A study by Mohareb et al. evaluated a series of pyrazole derivatives against multiple cancer cell lines. Their findings indicated that modifications to the phenyl and propan-2-yl groups significantly influenced the anticancer activity, with some compounds exhibiting IC50 values below 1 µM against aggressive cancer types .
Research Case Study: Anti-inflammatory Activity
In another investigation, researchers assessed the anti-inflammatory effects of various pyrazole derivatives in animal models of inflammation. The results showed a marked reduction in inflammatory markers, suggesting a promising avenue for developing new anti-inflammatory drugs based on this scaffold .
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors, thereby influencing cellular signaling pathways and physiological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Carboxamide Derivatives
describes pyrazole-4-carboxamides, such as 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a). Key differences include:
- Position of Carboxamide : The target compound has the carboxamide at pyrazole position 5, whereas 3a and analogs in feature it at position 4. This positional shift may alter molecular conformation and target interactions.
- Substituent Effects: The target compound’s 2,5-dimethoxyphenyl group contrasts with 3a’s 4-cyanophenyl substituent.
- Physical Properties : Melting points (mp) for analogs in range from 123–183°C, with higher mp observed for halogenated derivatives (e.g., 3b: 171–172°C with dual chloro substituents). The target compound’s mp is unreported but likely influenced by its less polar isopropyl group .
Benzothiazole Acetamide Derivatives
highlights N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide , sharing the 2,5-dimethoxyphenyl motif. Key distinctions include:
- Core Structure: The benzothiazole core vs.
- Functional Groups : The trifluoromethyl group in benzothiazole derivatives enhances electronegativity and metabolic resistance compared to the target compound’s isopropyl group .
Pyrazole Carbothioamide Derivatives
discusses 5-(substituted phenyl)-N-methyl-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide , which replaces carboxamide with carbothioamide. The thioamide group increases lipophilicity and may reduce solubility, contrasting with the target compound’s carboxamide .
Data Table: Structural and Physicochemical Comparison
Research Implications
- Bioactivity : The target compound’s 2,5-dimethoxyphenyl group may confer affinity for serotonin receptors, as seen in NBOMe derivatives , but this requires experimental validation.
- Synthetic Feasibility : Its synthesis likely follows carboxamide coupling methods analogous to , using EDCI/HOBt activation .
- Optimization : Compared to halogenated analogs (e.g., 3b), the lack of electron-withdrawing groups in the target compound may reduce metabolic degradation but limit target selectivity.
Biological Activity
N-(2,5-dimethoxyphenyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide (commonly referred to as compound 1) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
- Molecular Formula : C21H23N3O3
- Molecular Weight : 365.4 g/mol
- CAS Number : 1282129-93-4
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. Compound 1 has been evaluated for its efficacy against various microbial strains:
| Microbial Strain | Activity Level |
|---|---|
| E. coli | Moderate |
| S. aureus | Good |
| P. mirabilis | Moderate |
| B. subtilis | Good |
In a study involving the synthesis of related pyrazole derivatives, it was found that compound 1 exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as S. aureus and B. subtilis . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that compound 1 effectively inhibited the production of pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory pathways.
Key Findings:
- IC50 against COX-2 : 0.04 μmol (comparable to celecoxib)
- Mechanism : Suppression of inflammatory mediators in macrophages.
Anticancer Activity
The anticancer potential of this compound has been explored through various assays:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| A431 (epidermoid carcinoma) | <10 |
| Jurkat (T-cell leukemia) | <10 |
In these studies, compound 1 demonstrated notable cytotoxicity against both cell lines, suggesting its potential as a lead compound in cancer therapy . The structure-activity relationship (SAR) analysis indicated that modifications to the phenyl and pyrazole rings could enhance its anticancer efficacy.
Case Studies and Research Findings
A series of research studies have corroborated the biological activities of compound 1:
- Antimicrobial Screening : A study synthesized various pyrazole derivatives and screened them for antimicrobial activity, revealing that compounds similar to 1 showed promising results against multiple bacterial strains .
- Inflammation Models : In vivo models using carrageenan-induced paw edema demonstrated significant reduction in inflammation when treated with compound 1, further validating its anti-inflammatory potential .
- Cytotoxicity Assays : Research involving different cancer cell lines showed that compound 1 inhibited cell proliferation effectively, with mechanisms involving apoptosis induction and cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
